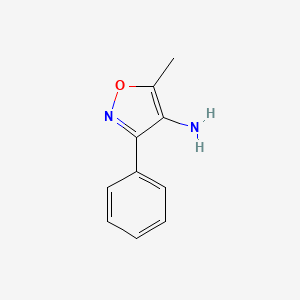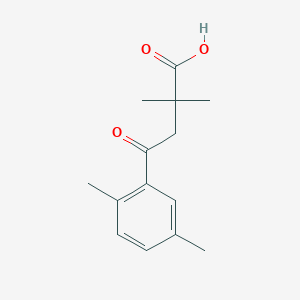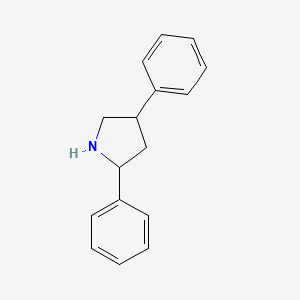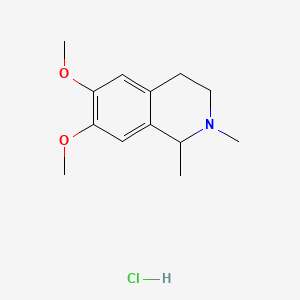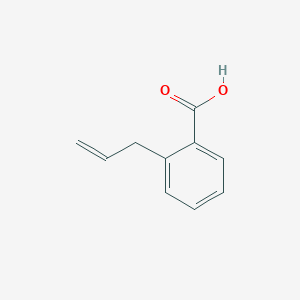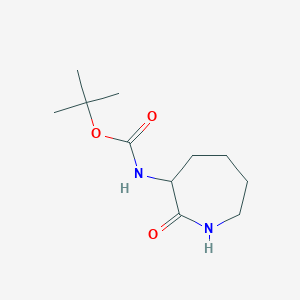
Tert-Butyl-(2-Oxoazepan-3-yl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-oxoazepan-3-yl)carbamate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl (2-oxoazepan-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl (2-oxoazepan-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-oxoazepan-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Tert-Butyl-(2-Oxoazepan-3-yl)carbamat: wird als Zwischenprodukt in der organischen Synthese verwendet. Seine Struktur, die eine geschützte Aminogruppe und ein cyclisches Keton aufweist, macht es zu einem vielseitigen Baustein für den Aufbau komplexer Moleküle. Es kann verschiedene chemische Reaktionen durchlaufen, darunter Alkylierung, Acylierung und Kondensation, um eine breite Palette von Produkten zu erhalten .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer für die Synthese von potenziellen Wirkstoffkandidaten. Seine Tert-Butylcarbamat-(Boc)-Gruppe ist besonders nützlich zum Schutz von Aminen während der Peptidsynthese, was für die Entwicklung von Peptid-basierten Arzneimitteln entscheidend ist .
Materialwissenschaft
Die Fähigkeit der Verbindung, Polymere zu bilden oder als Monomer für die Copolymerisation zu dienen, macht sie in der Materialwissenschaft wertvoll. Forscher können ihre Einarbeitung in polymere Materialien für medizinische Geräte, Beschichtungen oder als Komponente in responsiven Materialien untersuchen .
Biokonjugationsstudien
Biokonjugation beinhaltet die Anbindung eines Biomoleküls an ein anderes Molekül, das ein Medikament, ein Farbstoff oder ein Polymer sein kann. This compound kann zur Modifikation von Proteinen oder Peptiden verwendet werden, um ihre Stabilität zu erhöhen oder ihre biologische Aktivität zu verändern .
Katalyse
Diese Verbindung kann auch Anwendungen in der Katalyse finden. Ihre strukturellen Merkmale könnten es ihr ermöglichen, als Ligand für Metallkatalysatoren oder als Organokatalysator selbst zu wirken und verschiedene chemische Umwandlungen zu erleichtern .
Agrochemische Forschung
In der agrochemischen Forschung könnte This compound auf sein Potenzial als Vorläufer oder aktiver Bestandteil bei der Entwicklung neuer Pestizide oder Herbizide untersucht werden .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxoazepan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373518 |
Source


|
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179686-45-4 |
Source


|
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
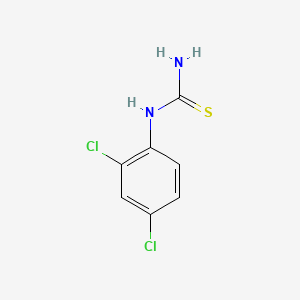

![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
